2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
2-prop-2-enoxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-5-17-9-4-3-7(11(12,13)14)6-8(9)10(15)16/h2-4,6H,1,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPBLJDCELRAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of the Synthesis Strategy
The synthesis of 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid generally follows a sequence involving:
- Introduction of the trifluoromethyl group onto the benzoic acid ring.
- Formation of the allyloxy substituent via etherification of the hydroxy group.
- Final purification and characterization.
The key challenges include selective functionalization of the aromatic ring and maintaining the integrity of reactive groups during synthesis.
Preparation of the Trifluoromethyl-Substituted Benzoic Acid Core
The trifluoromethyl group is typically introduced via electrophilic aromatic substitution or via organometallic intermediates. A representative industrially relevant method for preparing 2-chloro-5-(trifluoromethyl)benzoic acid, a precursor to the target compound, involves:
- Reacting p-trifluoromethyl chlorobenzene with tertiary amines and tert-butyl lithium to form the corresponding aryllithium intermediate.
- Carboxylation of this intermediate with solid carbon dioxide (dry ice) to yield 2-chloro-5-(trifluoromethyl)benzoic acid after acidification and purification steps.
This process is advantageous due to its high yield, simplified purification, and suitability for scale-up.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | p-chloro trifluoromethylbenzene, tert-butyl lithium, tertiary amine, organic solvent (e.g., tetrahydrofuran) | Formation of aryllithium intermediate |
| 2 | Dry ice (solid CO2) | Carboxylation to benzoic acid derivative |
| 3 | Aqueous HCl, underpressure distillation, recrystallization | Acidification, solvent removal, and purification |
Introduction of the Allyloxy Group (Williamson Ether Synthesis)
The allyloxy substituent at the 2-position is typically introduced by etherification of the corresponding hydroxybenzoic acid derivative. The common method involves:
- Starting from 2-hydroxy-5-(trifluoromethyl)benzoic acid or its derivatives.
- Reacting with allyl bromide or allyl chloride under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide or acetone.
- This Williamson ether synthesis leads to the formation of the prop-2-en-1-yloxy group attached to the aromatic ring.
This step requires careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition of the allyl group.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-hydroxy-5-(trifluoromethyl)benzoic acid, allyl bromide | Alkylation of phenolic OH |
| 2 | Base (K2CO3 or NaH), solvent (DMF, acetone) | Deprotonation and nucleophilic substitution |
| 3 | Purification by crystallization or chromatography | Isolation of the ether product |
Multi-Step Synthetic Route Summary
The overall synthesis can be summarized as follows:
| Step | Intermediate/Product | Key Reaction | Notes |
|---|---|---|---|
| 1 | 2-chloro-5-(trifluoromethyl)benzoic acid | Aryllithium formation and carboxylation | High yield, industrially scalable |
| 2 | 2-hydroxy-5-(trifluoromethyl)benzoic acid | Hydrolysis or substitution to introduce hydroxy group | Precursor for etherification |
| 3 | This compound | Williamson ether synthesis with allyl halide | Requires mild conditions to preserve allyl group |
Research Findings and Optimization
- The use of tert-butyl lithium as a strong base and organolithium reagent is critical for efficient lithiation and subsequent carboxylation steps, providing high yields and purity.
- The molar ratios of reagents are optimized around 1:1:1 for p-chloro trifluoromethylbenzene, tert-butyl lithium, and tertiary amine to maximize conversion and minimize side products.
- The allyloxy group introduction via Williamson ether synthesis must be conducted under anhydrous conditions to prevent hydrolysis and side reactions of the allyl halide.
- Purification steps including recrystallization and chromatography are essential to isolate the final compound with high purity suitable for pharmaceutical research.
Data Table: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H9F3O3 |
| Molecular Weight | 246.18 g/mol |
| CAS Number | 1333869-08-1 |
| IUPAC Name | This compound |
| SMILES | C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.
Substitution: The prop-2-en-1-yloxy group can be substituted with other alkoxy or aryloxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides and aryloxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various ether derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies highlight the compound's potential as an anticancer agent. In a study evaluating several analogs containing the trifluoromethyl group, 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid exhibited significant cytotoxicity against various cancer cell lines, including K-562 (chronic myeloid leukemia) and MCF-7 (breast adenocarcinoma) .
Table 1: Antiproliferative Activities of Compounds with Trifluoromethyl Groups
The results indicate that the compound has comparable efficacy to established drugs like imatinib and nilotinib, suggesting its potential as a lead compound in anticancer drug development.
Kinase Inhibition
The compound has shown promise as a kinase inhibitor. In vitro assays demonstrated its ability to inhibit receptor tyrosine kinases such as EGFR and PDGFR . These kinases are critical targets in cancer therapies, and the inhibition of their activity can lead to reduced tumor growth.
Table 2: Kinase Inhibition Assay Results
| Kinase Target | Inhibition (%) at 10 nM |
|---|---|
| EGFR | 91 |
| PDGFR | >80 |
Case Studies and Research Findings
- Study on Anticancer Activity : A comprehensive study evaluated the cytotoxic effects of various compounds containing the trifluoromethyl group against multiple cancer cell lines. The study concluded that compounds similar to this compound demonstrated moderate to significant activity against hematological malignancies .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer progression. The results indicated favorable binding geometries, suggesting that modifications to the compound could enhance its therapeutic efficacy .
- Potential for Drug Development : The unique structural features of this compound make it a candidate for further development as a selective kinase inhibitor. Its ability to inhibit multiple kinases involved in oncogenesis positions it as a multi-targeted therapeutic agent .
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The prop-2-en-1-yloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural and Functional Diversity
The following table compares key structural analogs, highlighting substituent variations, physicochemical properties, and biological activities:
Key Observations
Substituent Impact on Physical Properties
- Melting Points : The pyridyl-substituted analog (4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) exhibits a high melting point (287.5–293.5°C), attributed to strong hydrogen bonding between the carboxylic acid and pyridine nitrogen . In contrast, compounds with bulky or flexible substituents (e.g., allyloxy, pyrrolidinyl) may exhibit lower melting points due to disrupted crystal packing.
- Acidity : The electron-withdrawing CF₃ group enhances the acidity of the carboxylic acid (pKa ~2–3), comparable to trifluoromethyl-substituted analogs like celecoxib derivatives .
Structural Analysis and Crystallography
- Hydrogen Bonding : Etter’s graph set analysis () suggests that substituents like pyridyl or sulfamoyl groups facilitate distinct hydrogen-bonding networks, influencing crystal packing and solubility.
- Software Tools : Programs like SHELXL () and Mercury () enable comparative analysis of molecular geometries and intermolecular interactions in these analogs.
Biological Activity
2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid, also known as a benzoic acid derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity in various chemical contexts. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzoic acid core with a prop-2-en-1-yloxy substituent and a trifluoromethyl group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that benzoic acid derivatives possess various biological activities, including:
- Antimicrobial : In vitro studies have shown that certain benzoic acid derivatives exhibit antimicrobial properties against a range of pathogens.
- Anti-inflammatory : Some derivatives have been reported to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antioxidant : The presence of the trifluoromethyl group is associated with enhanced antioxidant activity, which can protect cells from oxidative stress.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and metabolism, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Cellular Pathways : Studies suggest that these compounds may modulate pathways related to apoptosis and cell proliferation by interacting with signaling molecules involved in these processes.
- Protein Degradation Systems : Recent findings indicate that benzoic acid derivatives can enhance the activity of protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and function .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antimicrobial Activity : A study demonstrated that benzoic acid derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was linked to increased potency against resistant strains .
- Anti-inflammatory Effects : Research highlighted that derivatives similar to this compound significantly reduced inflammation markers in animal models, indicating potential use in treating conditions like arthritis .
Data Tables
Q & A
Q. What synthetic routes are optimal for preparing 2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a hydroxyl group on the benzoic acid core with prop-2-en-1-yloxy, followed by trifluoromethylation. Key steps include:
- Esterification : Protect the carboxylic acid group using ethyl chloroformate to avoid side reactions during alkylation.
- Alkylation : React with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-en-1-yloxy group.
- Trifluoromethylation : Employ copper-mediated cross-coupling or direct electrophilic substitution, depending on precursor availability.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can spectroscopic techniques (NMR, IR) distinguish substituent effects in this compound?
- Methodological Answer :
- ¹H NMR : The allyloxy group shows characteristic doublets for terminal vinyl protons (δ 5.2–5.4 ppm) and a triplet for the methylene group (δ 4.6 ppm). The trifluoromethyl group causes deshielding of adjacent aromatic protons (δ 7.8–8.2 ppm).
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group.
- IR : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and 1100–1200 cm⁻¹ (C-O-C for allyloxy) validate functional groups. Compare with analogs (e.g., methylthio derivatives) to assess electronic effects .
Q. What crystallization solvents are suitable for X-ray diffraction studies?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures yields single crystals. For improved resolution, use additives like trifluoroacetic acid to stabilize hydrogen-bonding networks. Validate crystal quality via PXRD and compare with simulated patterns from Mercury CSD .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing of this compound?
- Methodological Answer : Analyze hydrogen-bond motifs using Mercury CSD’s graph set analysis:
- The carboxylic acid forms dimers via O-H···O bonds (R₂²(8) motif).
- The allyloxy group participates in weak C-H···O interactions, while the CF₃ group enhances hydrophobic packing.
Compare with analogs (e.g., 2-methylthio derivatives) to assess how substituents alter lattice stability and solubility .
Q. What computational strategies resolve discrepancies between experimental crystallographic data and DFT-optimized geometries?
- Methodological Answer :
- Refinement : Use SHELXL for least-squares refinement against high-resolution data. Adjust thermal parameters (ADPs) for CF₃ groups, which often exhibit anisotropic displacement.
- DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level. Overlay with experimental structures in Mercury to identify steric clashes or electrostatic mismatches.
- Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to validate packing motifs .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Screening : Replace the allyloxy group with methylthio () or pyridyl () to modulate lipophilicity and electronic effects.
- Biological Assays : Test inhibition of target enzymes (e.g., cyclooxygenase) via fluorescence polarization or SPR. Corrogate activity with Hammett σ values of substituents.
- MD Simulations : Use GROMACS to model ligand-receptor binding dynamics, focusing on CF₃ interactions with hydrophobic pockets .
Q. What analytical methods validate batch-to-batch consistency in pharmacological studies?
- Methodological Answer :
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to quantify purity (>98%) and detect trace impurities (e.g., de-allylated byproducts).
- DSC/TGA : Monitor thermal stability (melting point ~280–290°C, ) to ensure crystallinity.
- NMR Titration : Confirm stoichiometry in drug-target complexes via Job’s plot analysis .
Data Analysis & Challenges
Q. How to address contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Optimization : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number.
- Meta-Analysis : Use tools like RevMan to pool data from fluorescence-based vs. colorimetric assays, adjusting for false positives (e.g., autofluorescence of CF₃ groups).
- Orthogonal Validation : Confirm hits via SPR and animal models (e.g., zebrafish inflammation assays) .
Q. What protocols mitigate degradation of the allyloxy group during long-term storage?
- Methodological Answer :
- Storage Conditions : Use amber vials under argon at -20°C. Add stabilizers (e.g., BHT) to prevent radical-mediated oxidation.
- Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks.
- Lyophilization : Freeze-dry in presence of trehalose to preserve crystalline form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
